L-Primapterin

概要

説明

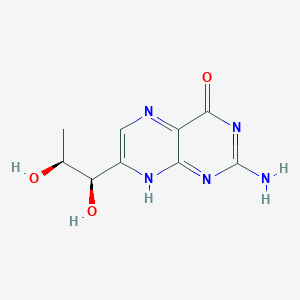

L-Primapterin (7-biopterin; CAS 2636-52-4) is a 7-substituted pterin derivative first identified in the urine of patients with transient hyperphenylalaninemia caused by mutations in the PCBD gene, which encodes pterin-4a-carbinolamine dehydratase (PCD) . Structurally, it is the 7-isomer of L-biopterin, differing in the position of the side chain on the pterin ring (Figure 1). This compound arises from the non-enzymatic rearrangement of 4a-hydroxy-tetrahydrobiopterin (4a-OH-BH4), a transient intermediate in the phenylalanine hydroxylase (PAH) catalytic cycle, under conditions of PCD deficiency . Its molecular formula is C₉H₁₁N₅O₃ (MW: 237.2 g/mol), and it exhibits fluorescence properties detectable by reverse-phase HPLC (excitation/emission: 350/450 nm) .

準備方法

Synthetic Routes and Reaction Conditions: L-Primapterin can be synthesized through the rearrangement of 4a-hydroxy-tetrahydropterin in the absence of pterin-4a-carbinolamine dehydratase. The synthetic route involves the use of specific reagents and controlled reaction conditions to ensure the formation of the desired isomer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .

化学反応の分析

Role in Enzyme Inhibition

L-Primapterin and its derivatives exhibit competitive inhibition of phenylalanine hydroxylase (PAH) :

-

Mechanism : L-tetrahydroprimapterin competes with the natural cofactor tetrahydrobiopterin (BH₄) .

-

Kinetics : Lineweaver-Burk plots reveal non-linear inhibition patterns at varying inhibitor concentrations (0–20 μM) .

-

Impact : This inhibition disrupts phenylalanine metabolism, contributing to transient hyperphenylalaninemia .

| Inhibitor Concentration (μM) | Reaction Rate (μM/min) | Inhibition Type |

|---|---|---|

| 0 | 0.45 | Baseline |

| 5 | 0.32 | Competitive |

| 10 | 0.21 | Competitive |

| 20 | 0.12 | Competitive |

Redox Reactions and Salvage Pathways

This compound participates in pterin salvage pathways involving:

-

Dihydrofolate reductase (DHFR) : Reduces 7,8-dihydropterins to tetrahydropterins .

-

Carbonyl reductase (CR) : Converts sepiapterin to 7,8-dihydrobiopterin, which DHFR further reduces to BH₄ .

Analytical Characterization

GC-MS and HPLC methods are pivotal for identifying this compound:

-

Derivatization : Trimethylsilylation (TMS) for GC-MS analysis .

-

Chromatography : Reverse-phase HPLC with fluorescence detection (excitation/emission: 350/440 nm) .

-

Key MS Fragments :

In Vivo Relevance

-

Pathological Marker : Elevated urinary this compound correlates with pterin-4a-carbinolamine dehydratase deficiency , a rare metabolic disorder .

-

Biosynthetic Intermediates : Acts as a transient cofactor in aromatic amino acid hydroxylation when BH₄ levels are insufficient .

Structural Interactions

-

Hydrogen Bonding : The pterin ring forms hydrogen bonds with Val81, Gly121, and Arg180 in enzyme-binding pockets .

-

Aromatic Stacking : π-π interactions with Tyr123 stabilize inhibitor-enzyme complexes .

This compound’s reactivity underscores its dual role as a metabolic intermediate and enzyme modulator. Its study provides insights into pterin-related disorders and therapeutic strategies targeting cofactor-dependent pathways .

科学的研究の応用

L-Primapterin has several applications in scientific research:

Chemistry: Used as a reference standard in the study of pterin chemistry and metabolic pathways.

Biology: Investigated for its role in metabolic disorders and as a biomarker for certain diseases.

Medicine: Studied for its potential therapeutic applications in treating metabolic disorders.

Industry: Utilized in the development of diagnostic assays and research tools for metabolic studies

作用機序

L-Primapterin exerts its effects by participating in the pterin biosynthetic pathway. It acts as a marker for metabolic disorders involving tetrahydrobiopterin metabolism. The compound interacts with enzymes such as pterin-4a-carbinolamine dehydratase, influencing the levels of various pterin derivatives in the body .

類似化合物との比較

L-Primapterin belongs to a class of 7-substituted pterins, which also includes D/L-anapterin (7-analogue of D/L-neopterin) and 6-oxo-L/D-primapterin (oxidized form of primapterin). Below is a detailed comparison with key structural and functional analogs:

L-Biopterin

- Structural Relationship : this compound is the 7-position isomer of L-biopterin (6-L-biopterin). Both share identical side chains (1',2'-dihydroxypropyl) but differ in the attachment site on the pterin nucleus .

- Analytical Differentiation :

- Biosynthetic Origin: L-Biopterin is enzymatically synthesized as a cofactor for aromatic amino acid hydroxylases. this compound forms non-enzymatically from 4a-OH-BH4 in PCD deficiency .

D/L-Anapterin

- Structure : 7-substituted analogue of D/L-neopterin, differing in the stereochemistry of the side chain .

- Occurrence: Detected in trace amounts in healthy individuals’ urine, blood, and liver, suggesting a minor metabolic role .

- Clinical Significance : Less strongly associated with hyperphenylalaninemia compared to this compound .

6-Oxo-L/D-Primapterin

- Structure : Oxidized derivative of this compound, featuring a ketone group at the 6-position of the pterin ring .

- Formation : Likely arises from further oxidation of this compound under oxidative stress conditions .

Table 1. Comparative Analysis of 7-Substituted Pterins

Key Research Findings

Deuterium-Labeling Studies :

- Oral administration of [3'-²H]-L-BH4 to a primapterinuria patient resulted in deuterium incorporation into both L-biopterin and this compound, confirming their shared biosynthetic origin .

- GC/MS analysis showed +1 Da shifts in key ions (m/z 117→118, 510→511, 525→526) for deuterated this compound, mirroring L-biopterin .

In Vitro Formation :

- Incubation of L-BH4 with dehydratase-free PAH generated this compound, demonstrating its formation via 4a-OH-BH4 rearrangement .

Clinical Relevance: Elevated this compound levels serve as a biomarker for PCD deficiency, aiding in the diagnosis of atypical hyperphenylalaninemia .

生物活性

L-Primapterin, also known as 7-biopterin, is a naturally occurring pterin compound that plays a significant role in various biological processes, particularly in the context of metabolic disorders such as hyperphenylalaninemia (HPA). Its unique 7-substituted structure differentiates it from other pterins, and it is primarily recognized for its involvement in neurotransmitter synthesis and regulation of nitric oxide production.

Biological Activities

This compound exhibits several critical biological activities:

- Neurotransmitter Synthesis : It acts as a cofactor for enzymes involved in the biosynthesis of neurotransmitters, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This pathway is crucial for the production of catecholamines and serotonin .

- Regulation of Nitric Oxide : Similar to other pterins, this compound may play a role in the regulation of nitric oxide synthase, influencing vascular function and neuroprotection.

- Metabolic Marker : It serves as a significant marker in metabolic disorders like hyperphenylalaninemia, particularly in cases associated with primapterinuria. Elevated levels of this compound can indicate dysfunctions in pteridine metabolism .

Table: Comparison of Pterins

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Biopterin | 6-substituted pterin | Precursor to this compound; involved in nitric oxide synthesis. |

| Dihydrobiopterin | Reduced form | Acts as an intermediate in biopterin metabolism; less active than this compound. |

| Tetrahydrobiopterin | Fully reduced form | Essential for enzyme activity but differs structurally from this compound. |

| This compound | 7-substituted pterin | Unique due to its specific 7-substitution influencing metabolic pathways distinct from other pterins. |

Case Studies

-

Pterin Profiling in Hyperphenylalaninemia :

A study involving 18 patients with different forms of HPA demonstrated significant elevations in various pterins, including this compound. The analysis showed that patients with classical PKU and BH4-responsive PKU had markedly different profiles compared to control groups, suggesting that pterin profiling could be instrumental for differential diagnosis . -

Hyperphenylalaninemia and Genetic Correlations :

Research has indicated that mutations in the PCBD gene can lead to elevated levels of this compound. In patients with HPA, the accumulation of this compound may be linked to reduced activity of enzymes involved in its metabolism, highlighting its potential role as a biomarker for genetic screening . -

Impact on Neurotransmitter Production :

In studies assessing the relationship between pterins and neurotransmitter synthesis, it was found that increased levels of this compound corresponded with alterations in neurotransmitter levels in patients with metabolic disorders. This suggests that monitoring this compound could provide insights into neurological health .

The exact mechanism by which this compound exerts its biological effects remains partially understood. However, it is hypothesized that due to its structural similarity to biopterin, it may participate in similar enzymatic reactions involved in neurotransmitter synthesis and nitric oxide regulation. Specifically, research indicates that during phenylalanine hydroxylation, both biopterin and this compound are produced, suggesting a shared metabolic pathway .

Q & A

Q. Basic: How can L-Primapterin be detected and quantified in biological samples?

To detect and quantify this compound in biological matrices, researchers typically employ reverse-phase high-performance liquid chromatography (HPLC) coupled with fluorescence detection. For structural confirmation, gas chromatography-mass spectrometry (GC-MS) is used after oxidation of this compound to its carboxylic acid derivative. These methods enable precise separation from co-eluting pterins and validation via comparison with synthetic reference standards .

Q. Advanced: What experimental approaches are used to study the biosynthetic origin of this compound in vivo?

A key strategy involves isotopic labeling , such as administering side-chain monodeuterated L-BH4 ([3'-²H]-L-BH4) to patients with primapterinuria. If this compound originates from L-BH4, deuterium enrichment in urinary this compound confirms its biosynthetic pathway. This approach requires multi-step purification (e.g., ion-exchange chromatography, filtration) followed by preparative HPLC to isolate deuterated this compound for mass spectrometry analysis .

Q. Advanced: How can researchers resolve contradictions in reported this compound levels across studies?

Discrepancies may arise from differences in sample preparation (e.g., oxidation protocols) or analytical sensitivity . To mitigate this, studies should:

- Validate methods using spiked biological samples to assess recovery rates.

- Cross-reference results with multiple detection techniques (e.g., HPLC, GC-MS, fluorescence).

- Report limit of detection (LOD) and limit of quantification (LOQ) for transparency.

For example, resolved structural ambiguities by oxidizing this compound to 7-carboxylic acid and confirming its identity via GC-MS .

Q. Basic: What chromatographic techniques are optimal for isolating this compound from complex biological matrices?

Preparative reverse-phase HPLC is critical for isolating this compound from urine or tissue extracts. A gradient elution system with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid) achieves baseline separation. Prior ion-exchange chromatography removes salts and polar contaminants, enhancing HPLC resolution .

Q. Advanced: How can the inhibitory effects of this compound on aromatic amino acid hydroxylases be assessed experimentally?

Researchers use enzyme activity assays with purified hydroxylases (e.g., phenylalanine hydroxylase) under controlled co-factor conditions. For example:

- Incubate this compound with the enzyme and substrate (e.g., L-phenylalanine).

- Measure kinetic parameters (Km, Vmax) via spectrophotometric detection of product formation.

- Compare results to L-BH4 controls to quantify competitive inhibition. demonstrated that this compound competes with L-BH4 for binding, reducing hydroxylation efficiency .

Q. Advanced: What strategies ensure reproducibility in synthesizing and characterizing novel this compound analogs?

- Stereochemical control : Use chiral starting materials (e.g., L-BH4) to preserve configuration during synthesis.

- Purity validation : Combine ¹H-NMR , UV-Vis spectroscopy , and high-resolution mass spectrometry (HRMS) .

- Stability testing : Monitor degradation under physiological conditions (pH, temperature) via accelerated stability studies.

highlights the importance of rigorous purification and structural confirmation to avoid misidentification of 7-substituted pterins .

Q. Basic: What ethical and methodological considerations apply to in vivo studies involving this compound in human subjects?

- Informed consent : Clearly explain the purpose, risks, and benefits of deuterated tracer studies.

- Dose justification : Use pharmacokinetic data from preclinical models to determine safe isotopic doses.

- Data anonymization : Protect patient identities in publications, adhering to guidelines like the Declaration of Helsinki. emphasizes compliance with NIH reporting standards for preclinical research, which can be extrapolated to clinical protocols .

Q. Advanced: How can computational modeling complement experimental studies on this compound’s role in metabolic disorders?

- Molecular docking : Predict binding affinities of this compound to hydroxylase active sites (e.g., phenylalanine hydroxylase).

- Isotope effect simulations : Model deuterium’s impact on reaction rates in biosynthetic pathways.

- Metabolic flux analysis : Integrate kinetic data to map this compound’s interference with tetrahydrobiopterin recycling. These models should be validated against empirical data from isotopic tracer studies .

特性

IUPAC Name |

2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXRKRFGNHXANN-DZSWIPIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180964 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2636-52-4 | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pteridinone, 2-amino-7-(1,2-dihydroxypropyl)-, (S-(R*,S*))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。